ethyl 2-methyl-2H-indazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Ethyl 2-methyl-2H-indazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Future Directions
Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .
Mechanism of Action
Target of Action
Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to cell cycle arrest . Similarly, the modulation of h-sgk can influence cell volume regulation .
Pharmacokinetics
The compound’s molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This could lead to changes in cell cycle progression and cell volume regulation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzonitriles with ethyl acetoacetate under basic conditions, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
Ethyl 2-methyl-2H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
- 2-methyl-2H-indazole-3-carboxylic acid
- 2-methyl-2H-indazole-3-carboxamide
- 2-methyl-2H-indazole-3-carboxaldehyde
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-methylindazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAWGDDLJAFET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=NN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427631 |
Source
|
Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405275-87-8 |
Source
|
Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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